(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid
Description
Chemical Identity and Nomenclature
(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid is systematically identified by its Chemical Abstracts Service number 158726-95-5, establishing its unique chemical identity within the global registry of chemical compounds. The compound carries multiple nomenclature designations that reflect different aspects of its structural composition, including the systematic name (2E)-3-[5-(4-Morpholinyl)-2-nitrophenyl]acrylic acid. Alternative naming conventions include (E)-3-(5-morpholin-4-yl-2-nitrophenyl)prop-2-enoic acid, which emphasizes the propenoic acid character of the molecule. The standardized International Union of Pure and Applied Chemistry nomenclature recognizes this compound through its InChI key IMCFIUROWKZUNG-DAFODLJHSA-N, providing a unique digital fingerprint for computational chemistry applications.
The stereochemical designation (E) indicates the trans configuration across the double bond of the acrylic acid moiety, which represents the thermodynamically more stable isomer compared to the corresponding (Z) configuration. This stereochemical specification proves crucial for understanding the compound's three-dimensional structure and subsequent reactivity patterns. The systematic naming convention also incorporates the positional indicators that precisely locate the morpholine substitution at the 5-position and the nitro group at the 2-position of the phenyl ring, information that becomes essential for structure-activity relationship studies.
Molecular Structure and Characteristics
The molecular formula C13H14N2O5 defines the atomic composition of this compound, yielding a molecular weight of 278.26 grams per mole. This molecular framework encompasses three distinct functional domains: the morpholine heterocycle, the nitro-substituted benzene ring, and the acrylic acid terminus. The morpholine ring contributes a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, which imparts specific electronic and steric properties to the overall molecule. The nitrogen atom within the morpholine ring maintains a formal connection to the aromatic system, creating an extended conjugation pathway that influences the compound's electronic distribution.
The nitrophenyl component introduces significant electron-withdrawing character through the nitro group positioned ortho to the acrylic acid substituent. This positioning creates a complex electronic environment where the electron-withdrawing nitro group influences both the aromatic ring's reactivity and the acrylic acid's electrophilic character. The acrylic acid moiety maintains the characteristic alpha-beta unsaturated carboxylic acid structure that defines cinnamic acid derivatives, with the double bond adopting the E configuration as confirmed by structural analysis.
Historical Context in Chemical Research
The development of this compound reflects the historical progression of cinnamic acid derivative chemistry that began with William Henry Perkin's pioneering work in 1868. Perkin's original reaction provided the foundational methodology for synthesizing cinnamic acids through the aldol condensation of aromatic aldehydes with acid anhydrides in the presence of alkali salts. This fundamental approach established the synthetic framework that enabled the subsequent development of complex cinnamic acid derivatives incorporating diverse functional groups such as morpholine and nitro substituents.
The evolution from simple cinnamic acid to sophisticated derivatives like this compound demonstrates the continued relevance of Perkin's methodology in modern synthetic chemistry. Contemporary synthetic approaches build upon these classical foundations while incorporating advanced techniques for introducing specific functional groups with precise positional control. The morpholine incorporation represents a significant advancement in heterocyclic chemistry integration, while the nitro group positioning showcases the sophisticated regioselectivity achievable in modern aromatic substitution chemistry.
Research documentation indicates that this particular compound emerged from systematic structure-activity relationship studies aimed at developing cinnamic acid derivatives with enhanced chemical properties. The specific combination of morpholine and nitro functionalities reflects targeted design principles rather than random synthetic exploration, suggesting deliberate optimization for particular chemical or biological applications.
Classification within Cinnamic Acid Derivatives
This compound belongs to the broad classification of cinnamic acid derivatives, which constitute a major class of alpha-beta unsaturated aromatic carboxylic acids. Within this classification, the compound represents a synthetic analog rather than a naturally occurring derivative, distinguishing it from compounds such as ferulic acid, caffeic acid, and p-hydroxycinnamic acid that are found in plants. The synthetic nature allows for precise functional group incorporation that would be difficult to achieve through biosynthetic pathways.
The compound specifically falls within the subcategory of heteroaryl-substituted cinnamic acids due to the presence of the morpholine heterocycle. This classification proves significant because heterocyclic substitution often imparts unique chemical and biological properties compared to simple alkyl or aryl substitution patterns. The nitro group further classifies this compound within the electron-deficient cinnamic acid derivatives, a subset known for distinctive reactivity profiles in both electrophilic and nucleophilic reactions.
Comparative analysis with other cinnamic acid derivatives reveals that this compound represents a sophisticated structural evolution from the parent cinnamic acid framework. While simple cinnamic acid contains only the basic phenylacrylic acid structure, this derivative incorporates two additional functional domains that significantly modify its chemical behavior. The morpholine substitution introduces basic nitrogen character, while the nitro group provides electron-withdrawing properties, creating a compound with amphoteric characteristics.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its unique combination of functional groups that enable diverse synthetic transformations and applications. The compound serves as an important building block for synthesizing more complex molecules, particularly in medicinal chemistry where the morpholine ring is recognized as a valuable pharmacophore. Research indicates that morpholine-containing compounds frequently exhibit biological activity, making this derivative a promising starting material for drug discovery efforts.
The acrylic acid functionality provides multiple reactive sites for further chemical modification through addition reactions, polymerization processes, or functional group transformations. The alpha-beta unsaturated system can participate in Michael addition reactions, Diels-Alder cycloadditions, and various other pericyclic processes that expand the synthetic utility of the compound. The electron-deficient nature imparted by the nitro group enhances the electrophilic character of the double bond, potentially increasing reactivity toward nucleophilic reagents.
Current research applications demonstrate the compound's utility in developing novel synthetic methodologies and exploring structure-activity relationships in chemical systems. The presence of multiple functional groups allows for selective modification strategies where one functionality can be transformed while preserving others, enabling the synthesis of diverse compound libraries from a single starting material. This versatility positions this compound as a valuable intermediate in combinatorial chemistry approaches.
The compound also contributes to fundamental understanding of electronic effects in aromatic systems, particularly regarding the interplay between electron-donating morpholine substituents and electron-withdrawing nitro groups. This electronic complexity provides opportunities for studying substituent effects on reaction mechanisms, selectivity patterns, and spectroscopic properties. Research utilizing this compound continues to advance knowledge in areas ranging from reaction mechanism elucidation to the development of new synthetic transformations.
Properties
IUPAC Name |
(E)-3-(5-morpholin-4-yl-2-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-13(17)4-1-10-9-11(2-3-12(10)15(18)19)14-5-7-20-8-6-14/h1-4,9H,5-8H2,(H,16,17)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCFIUROWKZUNG-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid typically involves the following steps:
Formation of the nitro-phenyl intermediate: This step involves nitration of a suitable phenyl precursor to introduce the nitro group.
Morpholine substitution: The nitro-phenyl intermediate undergoes a substitution reaction with morpholine to form the morpholinyl-nitro-phenyl intermediate.
Acrylic acid formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
The compound (E)-3-(5-Morpholin-4-yl-2-nitro-phenyl)-acrylic acid, with a CAS number of 158726-95-5, is a notable chemical that has garnered interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, materials science, and as a potential therapeutic agent.
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. The nitrophenyl moiety is known for its ability to interact with biological targets, potentially leading to the development of novel therapeutic agents.
Case Study: Anti-Cancer Activity
In a recent study, derivatives of acrylic acid were synthesized and evaluated for their anti-cancer properties. The results indicated that the presence of the morpholine and nitrophenyl groups enhances the compound's ability to inhibit tumor cell proliferation.
Materials Science
The compound has potential applications in materials science, particularly in the development of polymers and coatings. Its acrylic acid functionality allows it to participate in polymerization reactions, leading to the formation of new materials with desirable properties such as increased durability and chemical resistance.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices can significantly improve mechanical strength and thermal stability. This makes it suitable for applications in coatings and adhesives where enhanced performance is required.
Biological Research
The compound's unique structure also positions it as a candidate for biological research, particularly in studying enzyme inhibition and receptor binding. The morpholine ring can interact with various biological targets, making it a valuable tool for understanding biochemical pathways.
Case Study: Enzyme Inhibition Studies
A study focusing on enzyme inhibition revealed that this compound effectively inhibits specific enzymes involved in metabolic pathways associated with cancer progression. This suggests its potential role as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the molecular features and physicochemical properties of (E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid with structurally related acrylic acid derivatives:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, cyano) enhance acidity and π-conjugation, critical for applications in optoelectronics .
- Morpholine and pyridine substituents improve solubility in polar solvents compared to halogenated derivatives (e.g., bromo, chloro) .
- Heterocyclic systems (furan, thiophene) broaden UV-Vis absorption spectra, making them suitable for photovoltaic applications .
Biological Activity
(E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring and a nitro group on a phenyl-acrylic backbone. The presence of the morpholine ring may facilitate interactions with various biological targets, while the nitro group can participate in redox reactions, potentially influencing its biological activity.
The proposed mechanisms by which this compound exerts its effects include:
- Interaction with Biological Receptors : The morpholine moiety can interact with specific receptors, modulating various signaling pathways.
- Redox Activity : The nitro group may undergo reduction to form reactive intermediates, which can affect cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |
| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |
| Pseudomonas aeruginosa | 0.25 μg/mL | 0.5 μg/mL |
These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| HCT-116 | 1.9 | >10 |
| MCF-7 | 2.3 | >8 |
| A431 | >10 | N/A |
In these studies, this compound demonstrated a favorable selectivity index, indicating lower toxicity towards normal cells compared to cancer cells .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the compound's antimicrobial activity, it was found to significantly inhibit biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
- Cancer Cell Proliferation : Another investigation highlighted its ability to induce apoptosis in cancer cells through modulation of specific signaling pathways related to cell survival and death .
Q & A
Q. What are the standard synthetic routes for (E)-3-(5-Morpholin-4-YL-2-nitro-phenyl)-acrylic acid, and how do reaction conditions influence yield?
The compound is synthesized via multi-step organic reactions, primarily using Perkin condensation under acidic catalysis. This involves reacting substituted phenylacetic acid derivatives with aldehydes to form the acrylic acid backbone. Key parameters include temperature control (80–120°C), solvent selection (acetic anhydride or pyridine), and catalyst choice (e.g., piperidine). Yields typically range from 50–70%, with purity confirmed via HPLC and recrystallization . Table 1: Synthetic Method Comparison
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Perkin Condensation | Piperidine | Acetic Anhydride | 65 | 98 |
| Knoevenagel | NH₄OAc | Ethanol | 52 | 95 |
Q. How is the compound structurally characterized post-synthesis?
Characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm the (E)-configuration and substituent positions.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹).
- X-ray crystallography (using SHELX programs) to resolve molecular geometry and confirm planarity of the acrylic acid moiety .
Q. What are the primary research applications of this compound?
It serves as:
- A pharmacophore in drug discovery (e.g., enzyme inhibitors, antimicrobial agents).
- A building block for functionalized polymers in material science due to its conjugated π-system .
Advanced Research Questions
Q. How can X-ray crystallography be optimized to resolve supramolecular interactions in its crystal lattice?
High-resolution data collection (Cu Kα radiation, λ = 1.54184 Å) and refinement using SHELXL are critical. Hirshfeld surface analysis reveals dominant O–H⋯N hydrogen bonds (2.61 Å) and π–π stacking (3.43–3.82 Å) between aromatic rings. Thermal motion artifacts are mitigated by refining anisotropic displacement parameters and validating with R-factor convergence (<5%) .
Q. What strategies address discrepancies in reported biological activity data across studies?
Contradictions arise from variations in:
- Assay conditions (e.g., solvent polarity, pH).
- Structural analogs (e.g., nitro vs. trifluoromethyl substituents altering bioactivity). Standardize protocols using microdilution assays (e.g., 0.5 McFarland inoculum density) and include positive controls (e.g., fluconazole for antifungal tests) .
Q. How can computational methods predict its reactivity in different solvent environments?
DFT calculations (B3LYP/6-31G*) model charge distribution, showing the nitro group’s electron-withdrawing effect increases electrophilicity at the α,β-unsaturated carbonyl. Molecular dynamics simulations (AMBER force field) predict higher solubility in DMSO than water, aligning with experimental logP values (~2.1) .
Q. What design principles enhance bioactivity in derivatives of this compound?
Modifications focus on:
- Electron-withdrawing groups (e.g., –NO₂, –CF₃) to stabilize transition states in enzyme inhibition.
- Morpholine ring functionalization to improve pharmacokinetics (e.g., logD optimization). SAR studies show 5-nitro substitution enhances antimicrobial potency by 3-fold compared to unsubstituted analogs .
Q. What challenges arise in refining its crystal structure when high thermal motion is observed?
High thermal displacement (U₃₃ > 0.1 Ų) in the morpholine ring complicates electron density mapping. Solutions include:
- Low-temperature data collection (100 K) to reduce atomic vibration.
- Twinning refinement (SHELXL TWIN command) for multi-domain crystals .
Methodological Considerations
- Data Validation : Cross-validate spectroscopic data with Cambridge Structural Database entries to confirm bond lengths/angles (e.g., C–C aromatic bonds: 1.38–1.42 Å) .
- Biological Testing : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects and check for cytotoxicity in mammalian cell lines (e.g., HEK-293) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
